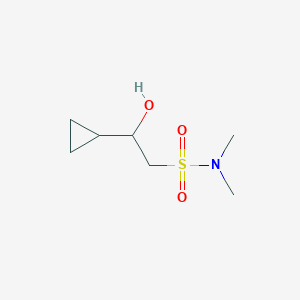

2-Cyclopropyl-2-hydroxy-N,N-dimethylethane-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

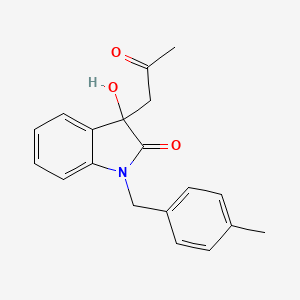

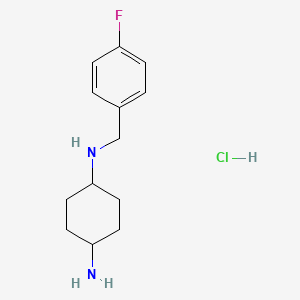

“2-Cyclopropyl-2-hydroxy-N,N-dimethylethane-1-sulfonamide” is a chemical compound with the molecular formula C7H15NO3S . It has a molecular weight of 193.27 . The compound is in liquid form at room temperature .

Synthesis Analysis

The synthesis of sulfonamides like “this compound” can be achieved through various methods. One such method involves the N-methylation of amines and sulfonamides with methanol in the presence of a carbonate salt . Another approach uses a well-defined and bench-stable Mn(I) PNP pincer precatalyst for an efficient manganese-catalyzed N-alkylation of sulfonamides with benzylic and simple primary aliphatic alcohols as alkylating agents .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H15NO3S/c1-8(2)12(10,11)5-7(9)6-3-4-6/h6-7,9H,3-5H2,1-2H3 . This code provides a standard way to encode the molecular structure using text, which can be helpful for searching and identifying the compound in databases.Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, sulfonamides in general can undergo a variety of reactions. For instance, they can participate in N-alkylation reactions .Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 193.27 .Applications De Recherche Scientifique

Synthesis and Reactivity

Sulfonamides and their derivatives, including compounds structurally related to "2-Cyclopropyl-2-hydroxy-N,N-dimethylethane-1-sulfonamide," are frequently utilized in synthetic organic chemistry due to their wide range of biological activities and their role as intermediates in various chemical reactions. For instance, sulfonamides are known for their enzyme inhibition properties and are actively used as dienophiles, Michael acceptors, and agents in 1,4-addition and electrocyclization reactions, which are fundamental in the synthesis of various organic compounds (Kharkov University Bulletin Chemical Series, 2020).

Organocatalysis

In the field of asymmetric synthesis, novel aryl sulfonamides derived from (2S)-indoline-2-carboxylic acid have been developed as organocatalysts. These catalysts, due to their diverse functionality on the phenyl ring, enable the stereoselective formation of cyclopropane products from α,β-unsaturated aldehydes and sulfur ylides, showcasing high enantiomeric excesses and illustrating the role of sulfonamides in enantioselective catalysis (Tetrahedron-asymmetry, 2007).

Medicinal Chemistry

Sulfonamide derivatives are pivotal in the development of new medicinal compounds. Their utility spans from being core structures in drug design to serving as key intermediates in the synthesis of biologically active molecules. For example, sulfonamides have been synthesized as potent and selective adenosine A2B receptor antagonists, indicating their importance in the development of therapeutic agents (Journal of medicinal chemistry, 2006).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335, suggesting that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Propriétés

IUPAC Name |

2-cyclopropyl-2-hydroxy-N,N-dimethylethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3S/c1-8(2)12(10,11)5-7(9)6-3-4-6/h6-7,9H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCFMOMTWCDYBCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)CC(C1CC1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-benzyl-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2865051.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2865054.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2865056.png)

![N-(4-acetylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2865061.png)

![1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2865065.png)

![N-[3-Oxo-3-(4,6,7,8-tetrahydro-1H-pyrazolo[4,3-c]azepin-5-yl)propyl]prop-2-enamide](/img/structure/B2865070.png)